molecular formula C7H5BrCl2OZn B14872047 2,4-Dichloro-5-methoxyphenylZinc bromide

2,4-Dichloro-5-methoxyphenylZinc bromide

Cat. No.: B14872047
M. Wt: 321.3 g/mol
InChI Key: ZTMPHMYTQPHZBH-UHFFFAOYSA-M
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Description

2,4-Dichloro-5-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent. The presence of both chlorine and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxyphenylzinc bromide typically involves the reaction of 2,4-dichloro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,4-Dichloro-5-methoxyphenyl bromide+Zn2,4-Dichloro-5-methoxyphenylzinc bromide\text{2,4-Dichloro-5-methoxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,4-Dichloro-5-methoxyphenyl bromide+Zn→2,4-Dichloro-5-methoxyphenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of high-purity zinc and anhydrous THF is crucial to avoid side reactions and contamination .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxyphenylzinc bromide primarily undergoes substitution and addition reactions. It is highly effective in cross-coupling reactions, particularly the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.

    Substitution Reactions: Can be performed with various electrophiles like alkyl halides, aryl halides, and acyl chlorides under mild conditions.

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications .

Scientific Research Applications

2,4-Dichloro-5-methoxyphenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in nucleophilic addition and substitution reactions. The molecular targets are typically electrophilic centers in the reactants, and the pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 2-Ethoxy-5-methoxyphenylzinc bromide
  • 2,4-Dichloro-5-methoxyphenylmagnesium bromide

Uniqueness

Compared to similar compounds, 2,4-Dichloro-5-methoxyphenylzinc bromide offers unique reactivity due to the presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group. This combination enhances its nucleophilicity and makes it particularly effective in cross-coupling reactions .

Properties

Molecular Formula

C7H5BrCl2OZn

Molecular Weight

321.3 g/mol

IUPAC Name

bromozinc(1+);2,4-dichloro-1-methoxybenzene-5-ide

InChI

InChI=1S/C7H5Cl2O.BrH.Zn/c1-10-7-3-2-5(8)4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

ZTMPHMYTQPHZBH-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C([C-]=C1)Cl)Cl.[Zn+]Br

Origin of Product

United States

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